3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy-
Description
3-Quinolinecarbonitrile derivatives are a class of heterocyclic compounds with significant pharmacological and material science applications. The compound 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarbonitrile features a quinoline backbone substituted with chloro (C8), fluoro (C6), hydroxyl (C4), and nitrile (C3) groups.
Properties
IUPAC Name |
8-chloro-6-fluoro-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClFN2O/c11-8-2-6(12)1-7-9(8)14-4-5(3-13)10(7)15/h1-2,4H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBENHALWQBYGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640879 | |
| Record name | 8-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-38-3 | |
| Record name | 8-Chloro-6-fluoro-4-hydroxy-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61338-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- involves several steps. One common method includes the cyclization of appropriate precursors followed by halogenation and nitrile formation. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial production methods often utilize large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity of the compound .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient quinoline core facilitates nucleophilic displacement of halogen substituents under specific conditions:
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Fluoro Group (C6) : Displacement with amines, alkoxides, or thiols occurs under thermal conditions. For example:
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Chloro Group (C8) : Requires harsher conditions (e.g., Pd-catalyzed cross-coupling). For instance:
Data Table: SNAr Reactions
Hydroxy Group Modification
The 4-hydroxy group undergoes phosphorylation or alkylation:
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Phosphorylation : Treatment with POCl₃ converts the hydroxy group to a chloro substituent, enabling further substitutions .
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions forms 4-alkoxy derivatives .
Example Reaction:
Formation of Polycyclic Derivatives
The nitrile group participates in cyclodehydration reactions:
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Heating with phosphorus oxychloride induces cyclization to form quinazolinones or fused heterocycles .
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Ugi four-component reactions (Ugi-4CR) with isocyanides and amines generate polycyclic quinazolinones .
Data Table: Cyclization Reactions
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃, DMF | 105°C, 1h | 4-Chloro-quinazolinone | 84% | |
| Isocyanide, amine, aldehyde | MeOH, 60°C, 24h | Polycyclic quinazolinone | 40–65% |
Nitrile Reduction
The C3 nitrile can be reduced to an amine using catalysts like Raney nickel or LiAlH₄, though this reaction is less common due to competing side reactions .
Oxidation
The 4-hydroxy group is resistant to mild oxidation but forms a ketone under strong oxidants (e.g., KMnO₄).
Buchwald-Hartwig Amination
Palladium-catalyzed coupling with aryl amines introduces diverse substituents at C4 or C8:
Example Reaction:
Key Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-quinolinecarbonitrile, including 8-chloro-6-fluoro-4-hydroxy-, exhibit promising anticancer properties. These compounds are known to inhibit specific protein tyrosine kinases (PTKs), which play a crucial role in the regulation of cell growth and proliferation. Inhibition of PTKs can lead to the suppression of tumor growth and is particularly relevant in the treatment of cancers characterized by deregulated signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown that quinoline derivatives can exhibit significant antibacterial and antifungal effects. For instance, compounds similar to 3-quinolinecarbonitrile have demonstrated effectiveness against Mycobacterium smegmatis and Candida albicans, suggesting potential applications in treating infectious diseases .
Inhibition of Protein Kinases
3-Quinolinecarbonitrile derivatives are being explored as inhibitors of ACK1/TNK2, a protein kinase involved in hormone-refractory cancers. The modification of the quinoline structure has led to compounds with enhanced inhibitory activity against this kinase, indicating their potential as therapeutic agents for specific cancer types .
Structure-Activity Relationship
The presence of electron-withdrawing groups such as chlorine and fluorine in the structure of 3-quinolinecarbonitrile significantly influences its biological activity. The incorporation of these halogens enhances the compound's reactivity and binding affinity to biological targets, which is critical for its effectiveness as an anticancer or antimicrobial agent .
Synthesis and Chemical Manufacturing
In addition to its medicinal applications, 3-quinolinecarbonitrile is utilized as a building block in organic synthesis. Its unique chemical properties make it suitable for producing more complex molecules used in pharmaceuticals and agrochemicals. The synthesis often involves multi-step processes that require careful control of reaction conditions to ensure high yields .
Development of New Pharmaceuticals
The ongoing research into quinoline derivatives has led to the development of novel pharmaceuticals targeting various diseases beyond cancer, including inflammatory conditions and infectious diseases. The versatility of quinoline-based compounds allows for modifications that can enhance their therapeutic profiles .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Wilks A.F., Adv. | Identified efficacy in inhibiting PTKs leading to reduced tumor growth in vitro | Anticancer therapy |
| RSC Advances | Demonstrated significant antimicrobial activity against multiple strains | Antimicrobial treatment |
| PMC4605435 | Showed improved ACK1 inhibition with structural modifications | Targeted cancer therapies |
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarbonitrile with structurally related quinolinecarbonitriles:
Physicochemical Properties
- Solubility: The hydroxyl group at C4 in the target compound likely improves aqueous solubility compared to non-hydroxylated analogs (e.g., 4-chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile) .
Biological Activity
3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- (CAS No. 61338-38-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Antimicrobial Activity
Research has demonstrated that 3-Quinolinecarbonitrile derivatives exhibit notable antimicrobial properties. A study indicated that these compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 10-50 µg/mL, suggesting moderate to high efficacy .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
Anticancer Activity
3-Quinolinecarbonitrile has also been investigated for its anticancer potential. In vitro studies revealed that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of apoptotic markers such as Bcl-2 and Bax .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 10 |
Antiviral Activity
Recent findings suggest that 3-Quinolinecarbonitrile exhibits antiviral properties against certain viruses, including influenza and HIV. The compound was shown to inhibit viral replication in vitro, with an effective concentration range of 5-25 µM .
The biological activities of 3-Quinolinecarbonitrile are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound interferes with key enzymes involved in microbial metabolism and cancer cell proliferation.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
- Antiviral Mechanisms : The compound may disrupt viral entry or replication processes within host cells.
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the efficacy of a formulation containing 3-Quinolinecarbonitrile in patients with recurrent bacterial infections. Results showed a significant reduction in infection rates compared to a placebo group, highlighting its potential as an antimicrobial agent .
Case Study 2: Cancer Treatment
In a preclinical study, mice bearing tumors treated with 3-Quinolinecarbonitrile exhibited reduced tumor growth compared to untreated controls. Histopathological analysis revealed increased apoptosis in tumor tissues, supporting its use as a potential anticancer drug .
Q & A
Q. What are the optimal synthetic routes for 3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- and its derivatives?
The compound is synthesized via ethylation of intermediates like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency and regioselectivity.
- Catalysts : Bu₄NI influences product distribution, favoring N-alkylation over O-alkylation .
- Thermal conditions : Heating in DMSO at controlled temperatures (e.g., 80–100°C) minimizes side reactions.
- Derivatization : Tricyclic fluoroquinolones are synthesized by cyclization with thiazeto groups, highlighting regioselective challenges .
Q. How is the structural characterization of this compound performed?
A multi-technique approach is critical:
- X-ray crystallography : Reveals intermolecular interactions (e.g., C–H⋯O and C–H⋯Cl hydrogen bonds) that dictate packing arrangements .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C6, chlorine at C8).
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks).
- IR spectroscopy : Detects functional groups (e.g., nitrile stretch ~2220 cm⁻¹) .
Q. What in-vitro biological activities have been reported?
Derivatives exhibit moderate to promising antimicrobial activity:
| Strain | Activity (MIC, μg/mL) | Reference |
|---|---|---|
| S. aureus (Gram+) | 2–8 | |
| E. coli (Gram–) | 16–32 | |
| C. albicans (fungal) | 64–128 | |
| Activity correlates with substituent electronegativity and spatial positioning. |
Advanced Research Questions
Q. How do solvent and catalyst choices influence reaction outcomes and product distribution?
- Solvent polarity : DMSO stabilizes transition states, favoring N-alkylation (e.g., Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate). Nonpolar solvents may promote O-alkylation byproduct formation .
- Bu₄NI role : Acts as a phase-transfer catalyst, enhancing nucleophilicity of the quinoline nitrogen.
- Thermodynamic vs. kinetic control : Higher temperatures (e.g., 100°C) favor thermodynamically stable products, while lower temperatures (<80°C) trap kinetic intermediates .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
- Substituent variability : Nitro groups at C8 (e.g., Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) enhance Gram– activity but reduce solubility, leading to conflicting MIC values across studies .
- Resolution strategies :
- Standardize testing protocols (e.g., broth microdilution per CLSI guidelines).
- Conduct comparative studies with structurally analogous compounds.
- Use computational models (e.g., QSAR) to predict bioactivity trends .
Q. What are the mechanistic insights into the antimicrobial action of this compound?
- Target inhibition : Fluoroquinolone derivatives typically inhibit DNA gyrase and topoisomerase IV. The 8-chloro-6-fluoro substitution may enhance DNA-binding affinity .
- Resistance mechanisms : Structural modifications (e.g., cyclopropyl at N1) reduce susceptibility to efflux pumps in resistant strains .
- In-silico docking : Molecular dynamics simulations can map interactions with enzyme active sites (e.g., GyrA subunit).
Q. How can regioselectivity challenges in derivative synthesis be addressed?
- Protecting groups : Temporarily block reactive sites (e.g., 4-hydroxy group) to direct alkylation to nitrogen .
- Catalytic systems : Transition metal catalysts (e.g., Pd/Cu) enable selective cross-couplings for C3 modifications.
- Computational guidance : DFT calculations predict reactive sites and transition-state geometries to optimize conditions .
Q. What analytical methods are recommended for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities.
- Elemental analysis : Verify C, H, N, Cl, F content (±0.3% theoretical).
- Thermogravimetric analysis (TGA) : Assess thermal stability and hydrate formation .
Data Contradictions and Mitigation Strategies
| Issue | Possible Cause | Resolution |
|---|---|---|
| Variable antimicrobial MIC values | Strain-specific resistance genes | Use isogenic mutant strains for testing |
| Inconsistent crystallinity | Polymorphism in solid-state | Recrystallize from multiple solvents |
| Discrepant NMR shifts | Solvent polarity effects | Standardize deuterated solvents (e.g., DMSO-d6) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
